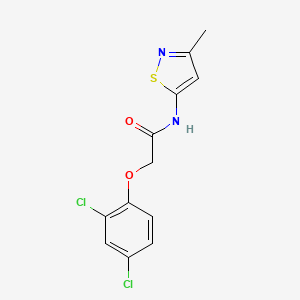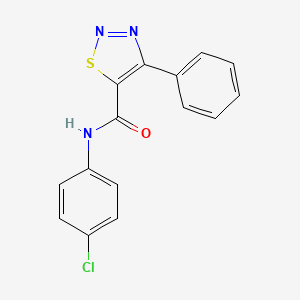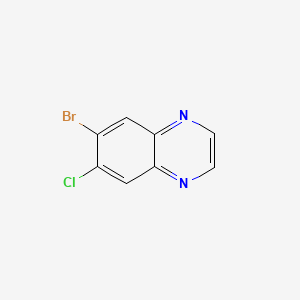![molecular formula C21H24N2O4S2 B2522825 (Z)-5-(benzo[d][1,3]dioxol-5-ylmethylene)-3-(4-(4-methylpiperidin-1-yl)-4-oxobutyl)-2-thioxothiazolidin-4-one CAS No. 681815-29-2](/img/structure/B2522825.png)
(Z)-5-(benzo[d][1,3]dioxol-5-ylmethylene)-3-(4-(4-methylpiperidin-1-yl)-4-oxobutyl)-2-thioxothiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(Z)-5-(benzo[d][1,3]dioxol-5-ylmethylene)-3-(4-(4-methylpiperidin-1-yl)-4-oxobutyl)-2-thioxothiazolidin-4-one is a useful research compound. Its molecular formula is C21H24N2O4S2 and its molecular weight is 432.55. The purity is usually 95%.
BenchChem offers high-quality (Z)-5-(benzo[d][1,3]dioxol-5-ylmethylene)-3-(4-(4-methylpiperidin-1-yl)-4-oxobutyl)-2-thioxothiazolidin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-5-(benzo[d][1,3]dioxol-5-ylmethylene)-3-(4-(4-methylpiperidin-1-yl)-4-oxobutyl)-2-thioxothiazolidin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
DNA Minor Groove Binder Applications
The compound (Z)-5-(benzo[d][1,3]dioxol-5-ylmethylene)-3-(4-(4-methylpiperidin-1-yl)-4-oxobutyl)-2-thioxothiazolidin-4-one and its derivatives have been utilized in various scientific research contexts. One notable application is related to DNA minor groove binders like Hoechst 33258, known for strong binding to the minor groove of double-stranded B-DNA, specifically at AT-rich sequences. This compound is a derivative of N-methyl piperazine and finds extensive use as a fluorescent DNA stain due to its cell permeability. Its derivatives are significant in plant cell biology for tasks like chromosome and nuclear staining, DNA content analysis via flow cytometry, and chromosome analysis. These compounds also demonstrate utility as radioprotectors and topoisomerase inhibitors, underscoring their importance in rational drug design and understanding DNA sequence recognition and binding (Issar & Kakkar, 2013).
Pharmacological Activities of Benzothiazole Derivatives
Another area of significant interest is the pharmacological activities of benzothiazole derivatives. Benzothiazole, an aromatic and bicyclic compound, is fundamental in various bioactive heterocycles and natural products. The benzothiazole nucleus is pivotal in many biologically active compounds, leading to a surge in research focused on its biological and therapeutic activities. These activities include antimicrobial, analgesic, anti-inflammatory, antitubercular, antiviral, and antioxidant properties. Furthermore, benzothiazole-based molecular structures are part of numerous potent drugs, indicating its profound relevance in medicinal chemistry (Sumit, Kumar, & Mishra, 2020).
Thiazolidin-4-One Derivatives and Their Bioactivity
The thiazolidin-4-one nucleus, along with its functionalized analogues like glitazones and rhodanines, showcases significant pharmacological importance, already being incorporated into commercial pharmaceuticals. Studies highlight its promising future in medicinal chemistry with potential activities against various diseases. The synthesis of these nuclei began in the mid-nineteenth century, and since then, numerous synthetic methodologies have been developed. Additionally, these compounds are being studied for their structural and biological properties and have been the focus of green synthesis initiatives (Jonas da Silva Santos, Joel Jones Junior, & F. M. D. Silva, 2018).
properties
IUPAC Name |
(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-3-[4-(4-methylpiperidin-1-yl)-4-oxobutyl]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4S2/c1-14-6-9-22(10-7-14)19(24)3-2-8-23-20(25)18(29-21(23)28)12-15-4-5-16-17(11-15)27-13-26-16/h4-5,11-12,14H,2-3,6-10,13H2,1H3/b18-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQSRLTQSPFYFQX-PDGQHHTCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CCCN2C(=O)C(=CC3=CC4=C(C=C3)OCO4)SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCN(CC1)C(=O)CCCN2C(=O)/C(=C/C3=CC4=C(C=C3)OCO4)/SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-acetamidophenyl)-2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)
![6,7-Dimethoxy-2-[4-(2-methoxyphenoxy)benzenesulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2522744.png)




![2-chloro-N-[4-(morpholin-4-yl)-3-nitrophenyl]benzamide](/img/structure/B2522753.png)

![1-(Chloromethyl)-3-(4-methoxyphenyl)bicyclo[1.1.1]pentane](/img/structure/B2522756.png)


![methyl 2-methyl-5-oxo-4-{[4-(trifluoromethoxy)anilino]methylene}-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B2522760.png)
![10-(Benzenesulfonyl)-7-(morpholin-4-yl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaene](/img/structure/B2522761.png)